![molecular formula C15H8F2N4OS B2887708 2-(2,6-Difluoroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 887224-19-3](/img/structure/B2887708.png)
2-(2,6-Difluoroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound involves acid-mediated one-pot domino reactions of substituted 2-amino thiazoles, substituted benzaldehydes, and cyclic diketones . This process has been developed for the synthesis of novel and architecturally unique thiazolo[2,3-b] quinazolinone derivatives under microwave irradiation . A series of thiazolo[2,3-b] quinazolinone derivatives have been synthesized and the excellent fluorescence behaviors of some of the molecules have been reported .Molecular Structure Analysis
The molecular structure of this compound is unique and allows for the incorporation of different electron-donating and electron-withdrawing substituents on the aryl moieties of the target molecules . This structure contributes towards the development of medicinally relevant products with fluorescence properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are efficient and economical . The reactions are domino processes, which are remarkable in terms of efficiency and sustainability . These one-pot multi-component domino reactions (MDRs) grant remarkable advantages over conventional bimolecular reactions due to their convergence, atom-economy, operational simplicity, structural diversity, and short synthetic pathway .Scientific Research Applications
Anticancer Activity
Quinazolinone derivatives have been synthesized and evaluated for their anticancer activities. These compounds, including thiadiazol substituted quinazolin-4-(3H)-ones, have shown promising in vitro anticancer activity against HeLa (Human cervical cancer cell) cells. Some of these compounds were also effective in preventing tumor growth in mice, indicating their potential as anticancer agents (Joseph et al., 2010).
Anti-Inflammatory Activity
New derivatives of 4(3H)-quinazolinones have been synthesized and evaluated for their anti-inflammatory activities. These compounds have demonstrated significant in vitro and in vivo anti-inflammatory effects, highlighting their potential use in the development of anti-inflammatory agents (Thorat et al., 2021).
Antimicrobial Activity
A variety of quinazolinone derivatives have been synthesized and assessed for their antimicrobial properties. These compounds have shown antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents. The most potent compounds in this series demonstrated significant inhibitory effects against a range of bacterial and fungal pathogens (Singh et al., 2010).
Anticonvulsant and CNS Depressant Activity
Some novel 2-methyl-3-(1′,3′,4′-thiadiazoyl)-4(3H)quinazolinones have been explored for their anticonvulsant and CNS depressant activities. Notably, one of the synthesized compounds exhibited both anticonvulsant and CNS depressant activities, suggesting their potential use in the treatment of neurological disorders (Mishra et al., 2007).
Antibacterial and Antifungal Activities
Synthesized quinazolin-4(3H)-one derivatives containing a 1,3,4-thiadiazole moiety have been evaluated for their antibacterial and antifungal activities. These studies have revealed compounds with significant inhibition against various phytopathogenic bacteria and fungi, indicating their potential as agricultural microbicides (Wang et al., 2019).
Diuretic Agents
Research has also been conducted on quinazolin-4(3H)-one derivatives to evaluate their diuretic activity. Compounds containing either a thiazole or a 1,3,4-thiadiazole moiety have been prepared and showed promising diuretic activity. This suggests their potential application in the development of new diuretic agents (Maarouf et al., 2004).
properties
IUPAC Name |
2-(2,6-difluoroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F2N4OS/c16-9-5-3-6-10(17)12(9)19-14-20-21-13(22)8-4-1-2-7-11(8)18-15(21)23-14/h1-7H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTTYNKGHSWOIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NC4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,6-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

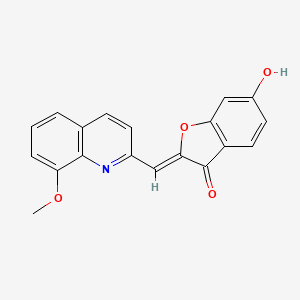
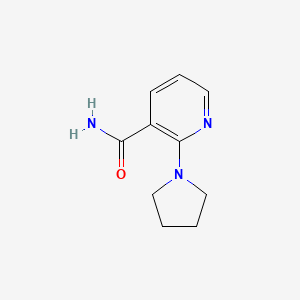
![(E)-4-(azepan-1-ylsulfonyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2887629.png)
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2887631.png)
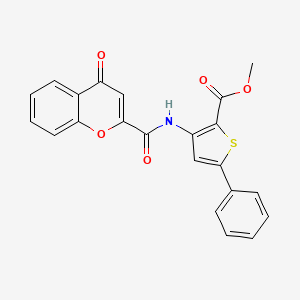
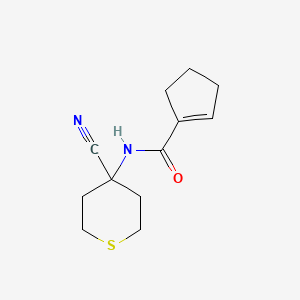
![Methyl 2-[(4-ethoxyphenyl)methylene]-3-oxobenzo[b]furan-5-carboxylate](/img/structure/B2887636.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2887637.png)
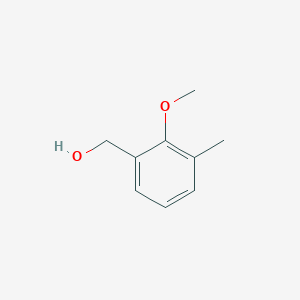
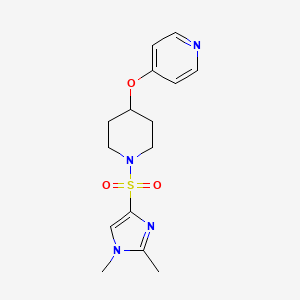
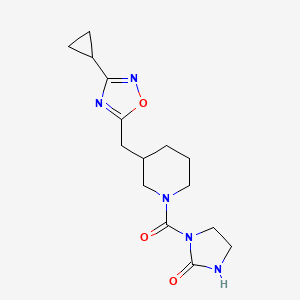

![N-[2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2887646.png)
![(1R,5S)-8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2887647.png)